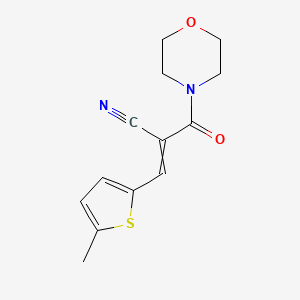

3-(5-Methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-3-12(18-10)8-11(9-14)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLDBNNNAPMKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C(C#N)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could be:

Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized and methylated at the 5-position.

Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a condensation reaction with a suitable carbonyl compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

3-(Thiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile: Lacks the methyl group on the thiophene ring.

3-(5-Methylthiophen-2-yl)-2-(piperidine-4-carbonyl)prop-2-enenitrile: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

3-(5-Methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(5-Methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile, also known as BW76800, is a compound that belongs to the class of thiophene derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties, antimicrobial effects, and interactions with various biological pathways.

- IUPAC Name : (E)-3-(5-methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile

- CAS Number : 451521-87-2

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 262.33 g/mol

- SMILES : N#C/C(=C\c1ccc(s1)C)/C(=O)N1CCOCC1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene ring structure allows for modulation of various biological pathways, particularly through kinase inhibition. This interaction may lead to significant effects in cancer treatment by inhibiting tumor growth and promoting apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23). The IC50 values for these assays ranged from 0.49 µM to 68.9 µM, indicating potent activity against these cell lines .

- The compound's mechanism involves inducing apoptosis and affecting cell cycle progression in cancer cells.

-

Antimicrobial Properties :

- Thiophene derivatives, including this compound, have shown potential as antimicrobial agents, although specific data on its efficacy against different pathogens is limited.

-

Kinase Inhibition :

- The compound has been noted for its ability to inhibit specific kinases, which are critical in various signaling pathways involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:

| Compound Name | Activity | Reference |

|---|---|---|

| 1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea | Anti-inflammatory | |

| 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one | Serotonin antagonist |

Case Studies

Several studies have highlighted the potential of thiophene derivatives in cancer therapy:

- A study focusing on benzofuran derivatives indicated that substituting the benzofuran ring with morpholino groups enhances anticancer activity. This suggests a similar potential for compounds like 3-(5-Methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-en-enitrile .

- Research on morpholine-containing compounds has shown that bioactivation can lead to reactive intermediates that may contribute to liver toxicity in certain species. This highlights the importance of understanding the metabolic pathways involved when considering therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for 3-(5-Methylthiophen-2-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile?

- Methodological Answer : The synthesis of this compound likely involves a multi-step protocol, including:

- Step 1 : Formation of the propenenitrile backbone via Knoevenagel condensation, using a morpholine carbonyl donor (e.g., morpholine-4-carbonyl chloride) and a thiophene-substituted acetonitrile derivative.

- Step 2 : Functionalization of the thiophene ring (e.g., methylation at the 5-position) using alkylating agents like methyl iodide under basic conditions.

- Key Considerations : Reaction kinetics and thermodynamic control are critical. For example, cyclization reactions involving similar enenitriles exhibit low activation energies (e.g., 3 kJ/mol for [1,5] hydride shifts) due to pericyclic transition states, which may influence reaction design .

- Validation : Monitor intermediates via , NMR, and IR spectroscopy (e.g., characteristic nitrile stretches at ~2200 cm) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- NMR : Use - COSY and HSQC to assign thiophene protons (δ ~6.5–7.5 ppm) and morpholine protons (δ ~3.5–4.0 ppm). NMR can confirm the nitrile carbon (δ ~115–120 ppm) and carbonyl groups (δ ~165–175 ppm) .

- IR : Validate the morpholine carbonyl (C=O stretch ~1680 cm) and nitrile group (C≡N stretch ~2220 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. This predicts reactive sites (e.g., electron-deficient nitrile group) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Parameterize the morpholine group using the GAFF force field .

- TD-DFT : Predict UV-Vis absorption spectra for comparison with experimental data (e.g., λ in acetonitrile) .

Q. How can crystallographic data resolve discrepancies in structural assignments?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data. Refinement in SHELXL (e.g., anisotropic displacement parameters for heavy atoms) minimizes R-factors .

- Validation Tools : Employ PLATON to check for missed symmetry and Twinning Law analysis in WinGX. For example, orthorhombic systems (space group ) with Z = 4 are common for similar nitriles .

- Case Study : For (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, refinement with 3659 reflections (R = 0.092) confirmed the Z-configuration via torsion angles .

Q. What mechanistic insights explain the role of the morpholine group in stabilizing the compound?

- Methodological Answer :

- Hydrogen Bonding : The morpholine oxygen acts as a hydrogen bond acceptor, stabilizing transition states in cyclization reactions (e.g., in [1,5] hydride shifts). This is supported by low activation entropy values (ΔS = −50 J/mol·K) observed in similar systems .

- Steric Effects : The chair conformation of morpholine minimizes steric hindrance, enabling efficient conjugation with the propenenitrile backbone.

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates under varying pH and solvent polarity. Compare with morpholine-free analogs to isolate its electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.